N-(2,4,6-Trimethylphenyl)benzenecarboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4,6-Trimethylphenyl)benzenecarboximidoyl chloride is an organic compound with the molecular formula C16H16ClN. It is also known by other names such as N-(2,4,6-trimethylphenyl)benzimidoyl chloride and N-mesitylbenzimidoylchloride . This compound is characterized by the presence of a benzenecarboximidoyl chloride group attached to a 2,4,6-trimethylphenyl ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-Trimethylphenyl)benzenecarboximidoyl chloride typically involves the reaction of 2,4,6-trimethylaniline with benzoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then treated with thionyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2,4,6-Trimethylphenyl)benzenecarboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve the use of solvents like dichloromethane or toluene and may require heating or the presence of catalysts .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reaction with an amine can yield an N-substituted benzenecarboximidoyl derivative .
Scientific Research Applications
N-(2,4,6-Trimethylphenyl)benzenecarboximidoyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,4,6-Trimethylphenyl)benzenecarboximidoyl chloride involves its reactivity as an electrophile. The chloride group can be displaced by nucleophiles, leading to the formation of new chemical bonds . This reactivity is exploited in various synthetic applications to create complex molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,4,6-Trimethylphenyl)benzenecarboximidoyl chloride include:
- N-(2,4,6-Trimethylphenyl)benzamide
- N-(2,4,6-Trimethylphenyl)benzylamine
- N-(2,4,6-Trimethylphenyl)benzenesulfonamide
Uniqueness
What sets this compound apart from similar compounds is its specific reactivity due to the presence of the benzenecarboximidoyl chloride group.
Properties
CAS No. |
72340-40-0 |
---|---|
Molecular Formula |
C16H16ClN |
Molecular Weight |
257.76 g/mol |
IUPAC Name |
N-(2,4,6-trimethylphenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C16H16ClN/c1-11-9-12(2)15(13(3)10-11)18-16(17)14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChI Key |
PNZNJICTAUZAPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C(C2=CC=CC=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.